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Executive Summary
Caveolin-1 (Cav-1), a 22-kDa integral membrane protein, is the principal structural component

of caveolae, specialized lipid raft microdomains in the plasma membrane. Beyond its structural

role, Cav-1 functions as a scaffolding protein, modulating a plethora of signaling pathways

crucial for cellular homeostasis. The functional versatility of Cav-1 is intricately regulated by a

diverse array of post-translational modifications (PTMs). These modifications, including

phosphorylation, ubiquitination, palmitoylation, S-nitrosylation, glycosylation, and acetylation,

dynamically alter the protein's conformation, subcellular localization, protein-protein

interactions, and, consequently, its biological activity. Understanding the nuances of Cav-1

PTMs is paramount for elucidating its role in both physiological and pathological processes,

including cancer, cardiovascular diseases, and fibrosis, and for the development of novel

therapeutic strategies targeting caveolae-mediated signaling. This technical guide provides a

comprehensive overview of the major PTMs of Cav-1, presenting quantitative data, detailed

experimental methodologies, and visual representations of the associated signaling pathways.

Core Post-Translational Modifications of Caveolin-1
Caveolin-1 undergoes a variety of PTMs that are critical for its function. The primary and most

studied modifications include phosphorylation, ubiquitination, and palmitoylation. Other

modifications such as S-nitrosylation, glycosylation, and acetylation also play significant roles in

fine-tuning Cav-1's regulatory functions.
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Phosphorylation
Phosphorylation is a key regulatory PTM of Cav-1, primarily occurring on tyrosine and serine

residues. This modification is dynamically regulated by various stimuli and plays a pivotal role

in signal transduction.

Tyrosine Phosphorylation (Tyr14): The most well-characterized phosphorylation event on

Cav-1 occurs at Tyrosine 14 (Tyr14). This residue is a primary substrate for Src family

kinases (SFKs) such as Src, Fyn, and Abl[1]. Phosphorylation of Tyr14 is induced by a wide

range of stimuli, including growth factors, hormones, oxidative stress, and mechanical stress.

pY14-Cav-1 is implicated in the regulation of cell adhesion, migration, and endocytosis[2][3]

[4]. For instance, phosphorylation of Tyr14 promotes the internalization of caveolae and is

associated with enhanced cancer cell motility[2][5].

Serine Phosphorylation (Ser80): Caveolin-1 is also phosphorylated on Serine 80 (Ser80).

This modification is thought to regulate the trafficking of Cav-1 between the endoplasmic

reticulum and the Golgi apparatus, influencing its entry into the secretory pathway[6].

Quantitative Data on Caveolin-1 Phosphorylation
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Tyrosine 14

(Tyr14)
Src, Fyn, Abl

Cell adhesion,

migration,

endocytosis,

focal adhesion

dynamics, tumor

progression.

Expression of

phosphomimickin

g Cav1 (Y14D)

mutant in HEK

cells resulted in a

greater number

and volume of

vesicles

compared to the

Y14F mutant.

[3][4]

Albumin-induced

Src activation in

endothelial cells

leads to an

increase in

monomeric Cav-

1.

[3]

FRET efficiency

is lower between

Y14D-Cav1

molecules

compared to

Y14F, suggesting

a looser

conformation

upon

phosphorylation.

[3]

Serine 80

(Ser80)

Protein Kinase A

(PKA), Protein

Kinase C (PKC)

Intracellular

trafficking,

secretion.

Phosphorylation

at Ser80

regulates Cav-1

binding to the ER

membrane and

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27170175/
https://www.researchgate.net/publication/302972197_Src-dependent_phosphorylation_of_caveolin-1_Tyr14_promotes_swelling_and_release_of_caveolae
https://pubmed.ncbi.nlm.nih.gov/27170175/
https://pubmed.ncbi.nlm.nih.gov/27170175/
https://www.cellsignal.com/products/3251/datasheet?images=1&protocol=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


its entry into the

secretory

pathway.

Ubiquitination
Ubiquitination of Cav-1 is a critical PTM that primarily targets the protein for degradation,

thereby regulating its cellular levels and turnover.

Lysine Residues: The N-terminal region of Cav-1 contains several lysine residues that are

targets for ubiquitination. The E3 ubiquitin ligase ZNRF1 has been identified as a key

enzyme that mediates the ubiquitination and subsequent proteasomal degradation of Cav-1

in response to inflammatory stimuli like lipopolysaccharide (LPS)[7]. This process is crucial

for modulating TLR4-triggered immune responses. Additionally, the E3 ligase MDM2 can

ubiquitinate Cav-1, leading to its degradation and impacting p53 signaling[5].

Quantitative Data on Caveolin-1 Ubiquitination
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N-terminal

Lysines

ZNRF1, MDM2,

LNX

Protein turnover,

inflammation,

p53 signaling.

LPS stimulation

promotes the

physical

interaction

between ZNRF1

and Cav-1,

leading to Cav-1

ubiquitination

and degradation.

[7]

Overexpression

of Cav-1 can

enhance the

ubiquitination

and degradation

of

cyclooxygenase-

2 (COX-2) in a

Derlin-1 and p97-

dependent

manner.

[8]

Palmitoylation
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine

residues. In Cav-1, this lipid modification is crucial for its proper localization, oligomerization,

and interaction with other proteins within caveolae.

Cysteine Residues (Cys133, Cys143, Cys156): Caveolin-1 is palmitoylated on three

cysteine residues located in its C-terminal domain[9]. This modification is catalyzed by a

family of enzymes known as DHHC palmitoyl acyltransferases. Specifically, DHHC7 and

DHHC21 have been implicated in the palmitoylation of Cav-1[10][11]. Palmitoylation is

essential for the trafficking of Cav-1 from the Golgi to the plasma membrane and for its
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interaction with signaling partners like endothelial nitric oxide synthase (eNOS) and G

proteins. Interestingly, while the thioester bond of palmitoylation is chemically reversible,

studies suggest that Cav-1 palmitoylation is functionally irreversible, as the attached lipid

chains are thought to be shielded within the membrane, making them inaccessible to

depalmitoylating enzymes[10].

Quantitative Data on Caveolin-1 Palmitoylation

Modification
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Cysteine 133,

143, 156

DHHC7,

DHHC21

Protein

trafficking,

oligomerization,

interaction with

eNOS and G-

proteins.

Overexpression

of DHHC7 in

HEK293 cells

increases Cav-1

palmitoylation.

[10][11]

Simultaneous

knockdown of

DHHC7 and

DHHC21 is

required to

decrease Cav-1

palmitoylation.

[10][11]

Palmitoylation of

Cav-1 is a post-

translational

event that is

essentially

irreversible, with

a half-life of over

24 hours.

[12]

Other Modifications
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S-Nitrosylation: This modification involves the covalent attachment of a nitric oxide (NO)

group to a cysteine thiol. S-nitrosylation of Cav-1 has been shown to regulate its interaction

with eNOS, thereby modulating NO production. This modification can influence vascular tone

and endothelial function.

Glycosylation: Caveolin-1 can be N-glycosylated, which can influence its interaction with

other proteins and its role in cellular signaling. For example, glycosylation of Cav-1 can affect

its interaction with the CD147 receptor, impacting tumor cell invasion and metastasis.

Acetylation: Acetylation of Cav-1 can modulate its function in various cellular processes. For

instance, it can influence the protein's interaction with other signaling molecules and its role

in regulating gene expression.

Experimental Protocols for Studying Caveolin-1
PTMs
Detection of Caveolin-1 Phosphorylation by Western
Blotting
This protocol outlines the general steps for detecting phosphorylated Cav-1 (specifically

pTyr14) using western blotting.

Materials:

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein assay kit (e.g., BCA).

SDS-PAGE gels and running buffer.

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

Primary antibody specific for phospho-Caveolin-1 (Tyr14).
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Primary antibody for total Caveolin-1 (loading control).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a protein

assay.

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli

buffer and separate the proteins by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

phospho-Cav-1 (Tyr14) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging

system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total Cav-1.
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Acyl-Biotinyl Exchange (ABE) Assay for Detecting
Caveolin-1 Palmitoylation
The ABE assay is a powerful method for specifically detecting S-palmitoylated proteins.

Materials:

Lysis buffer (containing protease inhibitors).

N-ethylmaleimide (NEM) to block free thiol groups.

Hydroxylamine (HA) to cleave thioester bonds.

Thiol-reactive biotinylating reagent (e.g., biotin-HPDP).

Streptavidin-agarose beads.

Elution buffer.

Western blotting reagents.

Procedure:

Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing NEM to block all free cysteine

residues.

Thioester Cleavage: Treat the lysate with hydroxylamine to specifically cleave the thioester

linkage of palmitoylated cysteines, exposing a free thiol group. A parallel sample is treated

with a control buffer (e.g., Tris-HCl) instead of hydroxylamine.

Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent.

Affinity Capture: Capture the biotinylated proteins using streptavidin-agarose beads.

Washing: Wash the beads extensively to remove non-biotinylated proteins.

Elution: Elute the captured proteins from the beads.
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Analysis by Western Blotting: Analyze the eluted proteins by western blotting using an

antibody against Cav-1. A signal in the hydroxylamine-treated sample but not in the control

sample indicates that Cav-1 is palmitoylated.

Mass Spectrometry for PTM Identification and
Quantification
Mass spectrometry (MS) is the gold standard for identifying and quantifying PTMs with high

precision.

General Workflow:

Protein Isolation: Isolate Cav-1 from cell lysates, often through immunoprecipitation or gel

electrophoresis.

Enzymatic Digestion: Digest the isolated protein into smaller peptides using a protease such

as trypsin.

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them

by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the

mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the

second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.

Data Analysis: The fragmentation pattern (MS2 spectrum) is used to determine the amino

acid sequence of the peptide. The mass shift corresponding to a specific PTM (e.g., +80 Da

for phosphorylation) is used to identify the modified residue.

Quantification: For quantitative analysis, stable isotope labeling methods such as SILAC

(Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for

Relative and Absolute Quantitation) can be employed to compare the abundance of modified

peptides between different samples.

Signaling Pathways and Experimental Workflows
Caveolin-1 Phosphorylation and Src Signaling
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Phosphorylation of Cav-1 at Tyr14 by Src kinase is a key event in the regulation of focal

adhesion dynamics and cell migration.

Growth Factors,
Oxidative Stress Src Kinase

activates
Caveolin-1

phosphorylates
pY14-Caveolin-1 Focal Adhesions

modulates turnover
Cell Migration

promotes

Click to download full resolution via product page

Caption: Src-mediated phosphorylation of Caveolin-1 at Tyr14 regulates focal adhesion

dynamics and promotes cell migration.

Caveolin-1 Palmitoylation and eNOS Signaling
Palmitoylation of Cav-1 is essential for its interaction with and regulation of eNOS activity,

which is critical for nitric oxide production and vascular function.
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Caption: Palmitoylation of Caveolin-1 by DHHC enzymes is crucial for its localization to

caveolae and its regulation of eNOS activity.

Experimental Workflow for Quantitative PTM Analysis
A typical workflow for the quantitative analysis of Cav-1 PTMs using mass spectrometry.
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Caption: A generalized workflow for the identification and quantification of Caveolin-1 post-

translational modifications using mass spectrometry.

Conclusion
The post-translational modification of Caveolin-1 is a complex and dynamic process that

profoundly influences its function as a key regulator of cellular signaling. Phosphorylation,

ubiquitination, and palmitoylation, among other modifications, act as molecular switches that

fine-tune Cav-1's interactions and subcellular localization, thereby controlling a vast array of

physiological and pathological processes. A thorough understanding of these PTMs, facilitated
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by the experimental approaches detailed in this guide, is essential for researchers and drug

development professionals seeking to unravel the intricate biology of caveolae and develop

novel therapeutic interventions targeting Cav-1-mediated signaling pathways. The continued

development of quantitative proteomic techniques will undoubtedly provide deeper insights into

the stoichiometry and dynamics of Cav-1 PTMs, further advancing our comprehension of its

multifaceted roles in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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